molecular formula C11H19N3 B2567438 1-Piperazin-1-ylcyclohexanecarbonitrile CAS No. 874623-59-3

1-Piperazin-1-ylcyclohexanecarbonitrile

Cat. No.: B2567438
CAS No.: 874623-59-3
M. Wt: 193.294
InChI Key: COPVGSODXBYSPF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Piperazin-1-ylcyclohexanecarbonitrile typically involves the reaction of piperazine with cyclohexanecarbonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperazin-1-ylcyclohexanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Piperazin-1-ylcyclohexanecarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of biological processes and interactions at the molecular level.

    Medicine: This compound is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazin-1-ylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Piperazin-1-ylcyclohexanecarbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the piperazine and cyclohexanecarbonitrile moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-piperazin-1-ylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-10-11(4-2-1-3-5-11)14-8-6-13-7-9-14/h13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPVGSODXBYSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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